![molecular formula C16H13ClF3NO B5719364 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, commonly known as A-769662, is a chemical compound that has gained attention in recent years for its potential use in scientific research. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis. In
作用機序
A-769662 is a potent activator of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, a key regulator of cellular metabolism and energy homeostasis. N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide is activated in response to cellular stress, such as low energy levels, and functions to restore energy balance by promoting energy-generating processes and inhibiting energy-consuming processes. A-769662 activates N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide by binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity.
Biochemical and Physiological Effects:
A-769662 has been shown to have a variety of biochemical and physiological effects, including improving glucose uptake and insulin sensitivity in skeletal muscle cells, inhibiting the growth of cancer cells and inducing apoptosis, improving cognitive function and protecting against neuronal damage, and increasing fatty acid oxidation and mitochondrial biogenesis. A-769662 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using A-769662 in lab experiments is its potency and specificity for activating N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, making it a useful tool for studying the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide in various cellular processes. However, one limitation of using A-769662 is its potential to cause off-target effects, as it may activate other enzymes or signaling pathways in addition to N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide.
将来の方向性
There are several potential future directions for research on A-769662. One area of interest is its potential use in treating neurodegenerative disorders, as it has been shown to improve cognitive function and protect against neuronal damage. Another area of interest is its potential use in combination with other drugs or therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to better understand the potential off-target effects of A-769662 and to develop more specific N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide activators.
合成法
The synthesis of A-769662 involves several steps, starting with the reaction of 4-chloro-3-trifluoromethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,5-dimethylaniline to form the benzamide derivative, which is subsequently converted to A-769662 through a series of reactions involving acetic anhydride and sodium hydride.
科学的研究の応用
A-769662 has been extensively studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes research, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic agent for type 2 diabetes. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In neurodegenerative disorder research, A-769662 has been shown to improve cognitive function and protect against neuronal damage, making it a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-3-4-10(2)12(7-9)15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOZWJRPTXXIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


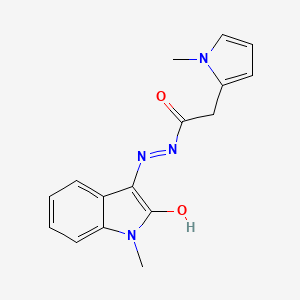
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)

![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
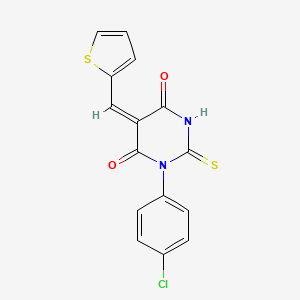
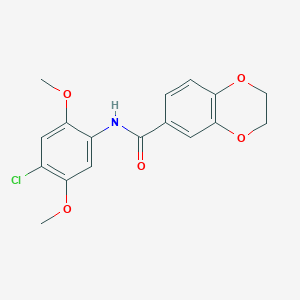
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
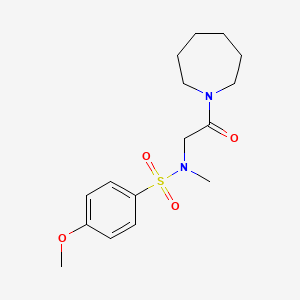
![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)
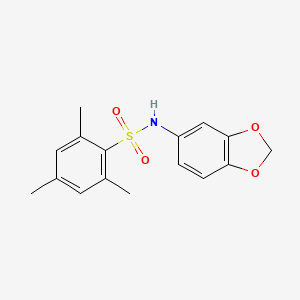
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)